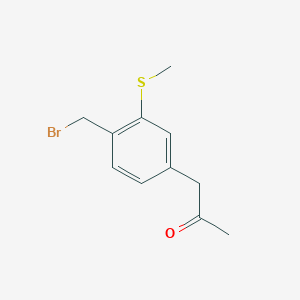

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one

Description

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one is a brominated aromatic ketone characterized by a propan-2-one backbone attached to a phenyl ring substituted with a bromomethyl (-CH2Br) group at the 4-position and a methylthio (-SMe) group at the 3-position. The bromomethyl group enhances reactivity for nucleophilic substitution, while the methylthio group contributes electron density to the aromatic ring, influencing its chemical behavior .

Properties

Molecular Formula |

C11H13BrOS |

|---|---|

Molecular Weight |

273.19 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-3-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H13BrOS/c1-8(13)5-9-3-4-10(7-12)11(6-9)14-2/h3-4,6H,5,7H2,1-2H3 |

InChI Key |

FJOPAQNLPCDNTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)CBr)SC |

Origin of Product |

United States |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS in the presence of a radical initiator (e.g., AIBN) selectively brominates benzylic methyl groups. For 1-(4-methyl-3-(methylthio)phenyl)propan-2-one, this method proceeds under reflux in CCl₄, achieving 60–70% yields.

Electrophilic Bromination with Br₂/Acetic Acid

Direct bromination using Br₂ in acetic acid at 40–60°C converts methyl to bromomethyl groups. This method, exemplified in the synthesis of analogous compounds, offers higher scalability but requires careful stoichiometry to avoid over-bromination. Typical conditions:

Methylthio Group Introduction via Nucleophilic Substitution

The methylthio group at the 3-position is introduced via nucleophilic displacement of a bromide or directed C–H functionalization.

SN2 Displacement of Bromine

A pre-brominated intermediate (e.g., 1-(4-bromo-3-methylphenyl)propan-2-one) reacts with sodium thiomethoxide (NaSMe) in DMF at 80°C. This method achieves 50–60% yields but risks elimination side reactions.

Directed Ortho-Metalation

Using a ketone as a directing group, lithiation at the 3-position followed by quenching with dimethyl disulfide (DMDS) introduces the methylthio group. This method, though synthetically demanding, provides precise regiocontrol.

Continuous Flow Reactor Optimization for Scalability

Industrial-scale production leverages continuous flow reactors to enhance reaction efficiency and safety. Key advantages include:

- Temperature Control : Precise maintenance of exothermic reactions (e.g., bromination).

- Residence Time : 10–15 minutes for Friedel-Crafts acylation, reducing side product formation.

- Yield Improvement : 10–15% increase compared to batch processes.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Scalability | Limitations |

|---|---|---|---|---|

| Friedel-Crafts + Br₂ | Acylation → Bromination | 70–75 | High | Over-bromination risk |

| NBS Bromination | Acylation → Radical Bromination | 60–65 | Moderate | Radical initiator handling |

| SN2 Substitution | Bromination → Thioether Formation | 50–60 | Low | Competing elimination |

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.

Major Products

Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Scientific Research Applications

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive bromomethyl group.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one largely depends on the specific application and the target molecule. In general, the bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The bromomethyl group in the target compound enhances its leaving-group capability compared to the chloro analog, making it more reactive in nucleophilic substitutions. The methylthio group increases electron density on the aromatic ring, contrasting with the electron-withdrawing trifluoromethyl group in fenfluramine intermediates .

- Physical Properties : Thiophene derivatives (e.g., 2-[3-(Bromomethyl)phenyl]thiophene) exhibit lower melting points (57°C) compared to brominated phenyl ketones, likely due to reduced crystallinity from heteroaromatic systems .

Toxicity and Stability

- The methylthio group in 1-(3-(methylthio)phenyl)propan-2-one is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

- Trifluoromethylated compounds (e.g., fenfluramine intermediates) exhibit metabolic resistance to oxidation, contrasting with bromomethyl groups’ lability .

Biological Activity

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities. This article explores its biological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHBrOS

- Molecular Weight : 273.19 g/mol

- Functional Groups :

- Bromomethyl group, which can act as an electrophile.

- Methylthio group, which may participate in redox reactions.

These features contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis.

The biological activity of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one is hypothesized to involve interactions with various biomolecules, including enzymes and receptors. The specific mechanisms are still under investigation, but preliminary studies suggest that it may inhibit or activate certain biological pathways. The bromomethyl group enhances electrophilic character, potentially allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids.

Pharmacological Potential

Research indicates that this compound may have diverse pharmacological properties:

- Antimicrobial Activity : Initial studies suggest potential antimicrobial effects, although detailed assays are necessary to confirm these findings.

- Anticancer Properties : The compound's structure indicates a possibility for anticancer activity, particularly through mechanisms involving DNA interaction or enzyme inhibition.

Interaction Studies

Interaction studies are crucial for understanding the biological implications of this compound. It has been observed to interact with various enzymes and receptors, indicating potential roles in therapeutic applications. However, specific biological assays are necessary to fully characterize its activity .

Case Studies and Research Findings

- Synthesis and Biological Testing : A study synthesized 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one and assessed its biological properties through various assays. The results indicated moderate activity against certain bacterial strains .

- Structural Alerts : Research has identified structural alerts associated with the compound that may predict biological activity or toxicity. For instance, the presence of the bromomethyl group is linked to increased reactivity towards nucleophiles, which could lead to mutagenic effects if not properly managed .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that variations in functional group positioning significantly affect biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one | Similar structure but different positioning | Different reactivity profile |

| 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one | Morpholine ring instead of propanone | Unique cyclic structure may influence activity |

| 1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one | Additional bromine | Increased halogenation may alter reactivity |

This table highlights how small changes in structure can lead to significant differences in biological outcomes .

Q & A

Q. What are the recommended synthetic routes for 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one?

- Methodological Answer : The compound can be synthesized via a Wittig reaction using 4-(bromomethyl)-3-(methylthio)benzaldehyde and a suitable ylide derived from propan-2-one precursors. Alternatively, Friedel-Crafts acylation of 3-(methylthio)-4-(bromomethyl)benzene with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) may be employed. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic substitution pattern, bromomethyl (-CH₂Br), and methylthio (-SMe) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ or EI+ modes).

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Q. How should researchers handle storage and stability concerns?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent degradation via hydrolysis of the bromomethyl group or oxidation of the methylthio moiety. Conduct periodic purity checks using HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can discrepancies in synthetic yields from different methods be resolved?

- Methodological Answer : Yield variations often arise from competing side reactions (e.g., over-alkylation in Friedel-Crafts). Optimize reaction parameters:

Q. What strategies mitigate sulfur oxidation during reactions?

- Methodological Answer : The methylthio group is prone to oxidation to sulfoxide/sulfone. Mitigation strategies include:

Q. How can this compound serve as an intermediate in pharmaceutical synthesis?

- Methodological Answer : The bromomethyl group enables nucleophilic substitution (e.g., with amines to form tertiary amines) or cross-coupling reactions (e.g., Suzuki with boronic acids). For example:

- Anticancer Agents : Couple with pyridinylboronic acids to generate kinase inhibitors (see analogous structures in ).

- Antimicrobials : React with thiols to form sulfides targeting bacterial membranes .

Q. What computational methods validate the compound’s electronic properties?

- Methodological Answer :

Q. How do steric effects influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromomethyl group’s steric bulk may hinder Pd-catalyzed couplings. Mitigate by:

- Ligand Optimization : Use bulky ligands (e.g., SPhos) to enhance catalyst turnover.

- Microwave-Assisted Synthesis : Accelerate reaction rates to bypass steric hindrance .

Data Analysis and Contradictions

Q. How to address conflicting NMR data for methylthio group protons?

- Methodological Answer : Chemical shift variations (δ 2.1–2.5 ppm) may arise from solvent polarity or paramagnetic impurities. Standardize conditions:

Q. Why do different synthetic routes produce varying impurity profiles?

- Methodological Answer :

Friedel-Crafts routes often yield diacetylated byproducts , while Wittig reactions may leave triphenylphosphine oxide residues . Characterize impurities via: - GC-MS : Identify volatile byproducts.

- Preparative HPLC : Isolate and structurally elucidate major impurities .

Applications in Material Science

Q. Can this compound act as a ligand in coordination polymers?

- Methodological Answer :

The carbonyl and sulfur atoms can coordinate to metals (e.g., Cu²⁺, Zn²⁺). Synthesize metal-organic frameworks (MOFs) by: - Solvothermal Synthesis : React with metal nitrates in DMF/water at 80–120°C.

- Single-Crystal X-ray Diffraction : Confirm structure (see analogous methods in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.